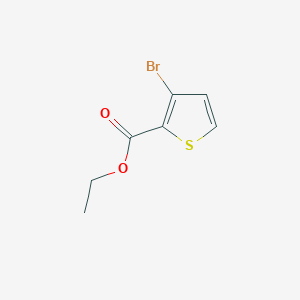

Ethyl 3-bromothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQBBCHDTVSHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477158 | |

| Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-14-0 | |

| Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Organic Synthesis and Heterocyclic Chemistry

The primary significance of Ethyl 3-bromothiophene-2-carboxylate lies in its utility as a foundational scaffold for constructing more elaborate chemical entities. The carbon-bromine bond at the 3-position serves as a key reactive site, particularly for palladium-catalyzed cross-coupling reactions.

This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control. Reactions such as the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, are frequently employed to attach various aryl or heteroaryl substituents at this position. nih.govsemanticscholar.orgnih.govnih.gov Such modifications are fundamental for tuning the electronic and photophysical properties of the resulting molecules.

Furthermore, this compound is a crucial precursor in the synthesis of fused heterocyclic systems, most notably thieno[3,2-b]thiophenes. nih.govmdpi.comnih.govrsc.org These structures, consisting of two fused thiophene (B33073) rings, are known for their planarity and excellent charge-transport properties. The synthesis often involves an initial reaction at the bromine site, followed by a cyclization step that utilizes the ester group, leading to the formation of the second thiophene ring. rsc.org This straightforward route to a highly sought-after molecular core underscores the compound's importance in heterocyclic chemistry.

Table 1: Key Synthetic Applications of Bromothiophene Carboxylates

| Reaction Type | Reagents/Catalysts | Product Class | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) | 3-Arylthiophene-2-carboxylates | Formation of C-C bonds to create biaryl and heteroaryl systems. nih.govsemanticscholar.org |

| Stille Coupling | Organostannanes, Pd catalyst | Aryl- or Alkyl-substituted thiophenes | Alternative method for C-C bond formation. nih.gov |

Synthetic Methodologies for Ethyl 3 Bromothiophene 2 Carboxylate

Direct Synthesis Routes and Reaction Conditions

Direct synthesis routes typically involve the modification of a thiophene (B33073) precursor that already contains the core heterocyclic structure. These methods focus on introducing the ethyl ester and bromo substituents onto the thiophene ring.

A primary and straightforward method for synthesizing Ethyl 3-bromothiophene-2-carboxylate is the esterification of its corresponding carboxylic acid, 3-bromothiophene-2-carboxylic acid. This transformation can be achieved using various esterification protocols.

The Steglich esterification is a mild and highly efficient method for forming ester bonds, particularly suitable for substrates that may be sensitive to harsher conditions. mdpi.com This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) as an acyl-transfer catalyst. mdpi.com

The reaction proceeds by the activation of the carboxylic acid (3-bromothiophene-2-carboxylic acid) by DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol (ethanol), intercepts this intermediate to form a reactive acylpyridinium species. This species is then readily attacked by ethanol (B145695) to yield the desired ester, this compound, and regenerates the DMAP catalyst. The main byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is poorly soluble in common organic solvents like dichloromethane (B109758) and can be easily removed by filtration.

| Parameter | Condition |

|---|---|

| Starting Material | 3-bromothiophene-2-carboxylic acid |

| Reagents | Ethanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature |

| Byproduct | N,N'-dicyclohexylurea (DCU) |

Another potential precursor for the target molecule is 3-bromothiophene-2-carbaldehyde. Methodologies starting from this aldehyde would involve oxidation to the carboxylic acid followed by esterification, or a direct conversion to the ester.

The Fiesselmann thiophene synthesis is a powerful method for constructing the thiophene ring itself, rather than modifying a pre-existing one. derpharmachemica.comwikipedia.org This reaction typically involves the base-catalyzed condensation of a thioglycolic acid derivative (like ethyl 2-mercaptoacetate) with precursors such as α,β-acetylenic esters or appropriately substituted halo-olefins. derpharmachemica.comwikipedia.org Therefore, this method is not a direct route from 3-bromothiophene-2-carbaldehyde but rather a foundational strategy to build substituted thiophene-2-carboxylates from acyclic precursors.

In a relevant variation, the reaction could proceed from a β-chloro-α,β-unsaturated aldehyde and ethyl 2-mercaptoacetate. The base (e.g., sodium ethoxide) deprotonates the mercaptoacetate, which then acts as a nucleophile. A sequence of addition-elimination and condensation-dehydration steps leads to the formation of the thiophene ring. This approach results in a 3-hydroxythiophene derivative, which would require further steps to be converted to the 3-bromo analogue. derpharmachemica.com

| Parameter | Condition |

|---|---|

| Reactant A | Ethyl 2-mercaptoacetate (Ethyl thioglycolate) |

| Reactant B | β-chloro-α,β-unsaturated aldehyde or α,β-acetylenic ester |

| Catalyst | Base (e.g., Sodium ethoxide, Potassium tert-butoxide) |

| Solvent | Ethanol, Tetrahydrofuran (THF) |

| Product Type | Substituted Ethyl 3-hydroxythiophene-2-carboxylate |

Approaches from 3-bromothiophene-2-carbaldehyde

Regioselective Bromination and Functionalization Strategies

The synthesis of the key precursor, 3-bromothiophene-2-carboxylic acid, requires careful control of regiochemistry. The α-positions (2 and 5) of the thiophene ring are significantly more reactive towards electrophilic substitution than the β-positions (3 and 4). Consequently, direct bromination of thiophene-2-carboxylic acid would preferentially yield the 5-bromo isomer.

To achieve the desired 3-bromo substitution pattern, indirect, multi-step strategies are necessary. A common and effective approach involves the selective dehalogenation of a polybrominated thiophene. orgsyn.orgscispace.com

One such strategy begins with the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene. The higher reactivity of the α-positions allows for the selective removal of the bromine atoms at positions 2 and 5. This can be accomplished using zinc dust in acetic acid, which reduces the α-bromines while leaving the β-bromine at position 3 intact, yielding 3-bromothiophene (B43185). orgsyn.orgscispace.com

Once 3-bromothiophene is obtained, the carboxylic acid group can be introduced at the 2-position. This is typically achieved through metal-halogen exchange with an organolithium reagent (like n-butyllithium) to form 3-bromo-2-thienyllithium, followed by quenching with carbon dioxide (CO₂) to afford 3-bromothiophene-2-carboxylic acid. beilstein-journals.org This regioselective functionalization provides the necessary precursor for the final esterification step.

Control of regioselectivity in bromination reactions

The regioselectivity of bromination is a critical factor in the synthesis of specifically substituted thiophenes. The position of the bromine atom on the thiophene ring is dictated by the reaction conditions and the directing effects of existing substituents. In electrophilic substitution reactions, such as bromination, the sulfur atom in the thiophene ring influences the reactivity of the carbon atoms, generally favoring substitution at the 2- and 5-positions (the alpha positions) due to the greater stability of the cationic intermediate.

However, to achieve substitution at the 3-position (a beta position), as required for this compound, direct bromination of thiophene itself is not a viable primary strategy. Instead, chemists employ multi-step synthetic routes. One common approach involves the bromination of a pre-existing thiophene derivative where directing groups guide the bromine to the desired position.

Another powerful technique for controlling regioselectivity is the use of directed ortho-metalation (DoM). This involves the use of a directing group on the thiophene ring that can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi). This coordination facilitates the removal of a specific proton, creating a lithiated intermediate. Subsequent reaction with an electrophilic bromine source, like N-bromosuccinimide (NBS), installs the bromine atom at the precise location of lithiation. By choosing the appropriate starting material and directing group, chemists can achieve highly regioselective bromination that would be difficult to obtain through conventional electrophilic substitution. For instance, successive direct lithiation and bromination reactions have been used to create specifically substituted thiophenes. mdpi.com

Studies on the bromination of substituted thiophenes with N-bromosuccinimide (NBS) in acetic acid have shown high regioselectivity, with bromination readily occurring at available 2-ring positions. tandfonline.com This highlights the inherent preference for alpha-position bromination, reinforcing the need for strategic approaches, like using pre-functionalized precursors or metalation techniques, to synthesize beta-brominated thiophenes like this compound.

Precursors and Intermediate Compounds in Synthesis

The synthesis of this compound relies on the availability of key precursors that already possess the desired 3-bromo substitution pattern. These intermediates are then further functionalized to introduce the ethyl carboxylate group at the 2-position. Two such pivotal intermediates are 3-bromothiophene-2-carboxylic acid and 3-bromothiophene-2-carbaldehyde.

3-Bromothiophene-2-carboxylic acid as key intermediate

3-Bromothiophene-2-carboxylic acid is a direct precursor to the final ethyl ester. sigmaaldrich.comchemimpex.com Its synthesis often starts from 3-bromothiophene, which serves as the foundational block containing the correctly positioned bromine atom. orgsyn.org The carboxylic acid group can be introduced at the 2-position of 3-bromothiophene via a metalation reaction followed by carboxylation. This typically involves treating 3-bromothiophene with a strong base like n-butyllithium to generate 3-bromo-2-thienyllithium. This highly reactive organolithium species is then quenched with carbon dioxide (CO2), which, after an acidic workup, yields 3-bromothiophene-2-carboxylic acid.

Once this key acidic intermediate is obtained, the final step is a standard esterification reaction. The carboxylic acid is reacted with ethanol in the presence of an acid catalyst (such as sulfuric acid) to produce this compound. This straightforward conversion makes 3-bromothiophene-2-carboxylic acid a highly valuable and immediate precursor.

Table 1: Properties of 3-Bromothiophene-2-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 7311-64-0 sigmaaldrich.com |

| Molecular Formula | C₅H₃BrO₂S sigmaaldrich.com |

| Molecular Weight | 207.05 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 197-201 °C sigmaaldrich.com |

3-Bromothiophene-2-carbaldehyde as key intermediate

3-Bromothiophene-2-carbaldehyde is another crucial intermediate that can be readily converted into the target molecule. medchemexpress.com Similar to the carboxylic acid intermediate, its synthesis typically begins with 3-bromothiophene. The formyl group (-CHO) can be introduced at the 2-position using a Vilsmeier-Haack reaction or by metalation of 3-bromothiophene followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

With the aldehyde in place, a two-step sequence is required to reach the final product. First, the aldehyde group must be oxidized to a carboxylic acid. This is a common transformation in organic synthesis and can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). This oxidation step converts 3-bromothiophene-2-carbaldehyde into 3-bromothiophene-2-carboxylic acid.

From this point, the synthesis converges with the pathway described previously. The resulting 3-bromothiophene-2-carboxylic acid is then esterified with ethanol to yield this compound. Therefore, 3-bromothiophene-2-carbaldehyde serves as a valuable, slightly more indirect, precursor to the target ester. medchemexpress.comfishersci.ca

Table 2: Properties of 3-Bromothiophene-2-carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 930-96-1 |

| Molecular Formula | C₅H₃BrOS |

| Molecular Weight | 191.05 g/mol |

| Appearance | Liquid or Solid |

| Density | 1.755 g/mL at 25 °C |

Reactivity and Reaction Mechanisms of Ethyl 3 Bromothiophene 2 Carboxylate

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Ethyl 3-bromothiophene-2-carboxylate is an excellent substrate for these reactions, primarily leveraging the reactivity of its carbon-bromine bond.

Palladium catalysts are exceptionally effective in mediating the coupling of aryl halides, like this compound, with various coupling partners. organic-chemistry.org The choice of palladium source, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity in these transformations. organic-chemistry.orglookchem.com

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl structures. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling for C-C bond formation

Reaction with arylboronic acids

This compound readily undergoes Suzuki-Miyaura coupling with a diverse range of arylboronic acids. This reaction effectively replaces the bromine atom with an aryl group, yielding ethyl 3-arylthiophene-2-carboxylates. The general scheme for this reaction involves the oxidative addition of the bromothiophene to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to afford the product and regenerate the catalyst.

Optimization of reaction conditions (e.g., solvent systems, catalysts)

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Research on analogous bromothiophene and other aryl bromide systems provides insight into the optimal parameters.

Catalysts : A variety of palladium catalysts are effective. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.org The active catalyst is a Pd(0) species, which is often generated in situ. The choice of ligand is critical; bulky, electron-rich phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have been shown to be highly effective, even for challenging couplings at room temperature. organic-chemistry.org

Bases : A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The choice of base can significantly influence the reaction rate and yield.

Solvent Systems : The reaction is often performed in a mixture of an organic solvent and water. Common solvent systems include toluene/water, dioxane/water, and dimethylformamide (DMF). The use of aqueous systems is advantageous for dissolving the inorganic base and facilitating the reaction. lookchem.com Water-soluble catalysts, such as those using the TPPTS ligand, have also been developed to simplify product separation and catalyst recycling. lookchem.com

| Catalyst System (mol%) | Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temp. | High | organic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 °C | High | organic-chemistry.org |

| Pd(0)/TPPTS | K₂CO₃ | H₂O/Acetonitrile | 80 °C | Good-Excellent | lookchem.com |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Reflux | Variable | researchgate.net |

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. organic-chemistry.orgyoutube.com This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgscirp.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to the Pd(0) catalyst occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. youtube.com This acetylide then undergoes transmetalation to the palladium complex, followed by reductive elimination to yield the 3-alkynylthiophene product and regenerate the Pd(0) catalyst. youtube.com

Typical conditions for the Sonogashira coupling involve catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), a copper(I) co-catalyst such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent. scirp.orgresearchgate.net

| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C | scirp.org |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 60 °C | researchgate.net |

| Pd(OAc)₂ / Xphos | None (Copper-free) | Cs₂CO₃ | Dioxane | 100 °C | organic-chemistry.org |

Decarboxylative cross-coupling has emerged as a powerful strategy in which a carboxylic acid is used as a coupling partner, releasing carbon dioxide as the only byproduct. organic-chemistry.org In the context of this compound, a potential but less conventional transformation would be a decarboxylative coupling where the ester group is first hydrolyzed to a carboxylic acid. The resulting 3-bromothiophene-2-carboxylic acid could then potentially couple with another molecule.

More commonly, the reverse process is seen, where an aryl carboxylic acid is coupled with an aryl halide. For instance, in the presence of a palladium catalyst, alkynyl carboxylic acids can undergo decarboxylative coupling with aryl halides to furnish internal alkynes. organic-chemistry.org While direct examples involving this compound are not prevalent, the principles of decarboxylative coupling represent an alternative synthetic route for functionalizing the thiophene (B33073) ring system.

Nucleophilic Substitution Reactions

The presence of a bromine atom on the thiophene ring opens avenues for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Reactivity of the bromine atom

The bromine atom at the 3-position of the thiophene ring in this compound is susceptible to nucleophilic displacement, although it is generally less reactive than its counterpart in more electron-deficient aromatic systems. The electron-rich nature of the thiophene ring can impede classical SNAr mechanisms. However, under appropriate conditions, particularly with palladium catalysis, the bromine atom can be effectively substituted by various nucleophiles.

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is challenging, the presence of the electron-withdrawing ethyl carboxylate group at the adjacent position does provide some activation, albeit modest. Reactions with strong nucleophiles or under forcing conditions may lead to substitution. A more common and efficient approach involves transition-metal-catalyzed cross-coupling reactions, which proceed through a different mechanistic pathway. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be employed to replace the bromine atom with various primary and secondary amines, leading to the formation of 3-aminothiophene derivatives. Similarly, coupling with thiolates can afford 3-thioether substituted thiophenes.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Amine (e.g., Piperidine) | Ethyl 3-(piperidin-1-yl)thiophene-2-carboxylate | Palladium-catalyzed Amination |

| Thiolate (e.g., Sodium thiophenoxide) | Ethyl 3-(phenylthio)thiophene-2-carboxylate | Nucleophilic Aromatic Substitution |

| Alkoxide (e.g., Sodium methoxide) | Ethyl 3-methoxythiophene-2-carboxylate | Nucleophilic Aromatic Substitution |

Electrophilic Aromatic Substitution Reactions

The thiophene ring is known to undergo electrophilic aromatic substitution reactions, and the regiochemical outcome is dictated by the directing effects of the existing substituents.

Regioselectivity considerations on the thiophene ring

In this compound, two substituents influence the position of incoming electrophiles: the bromine atom at C3 and the ethyl carboxylate group at C2. The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director due to the lone pair donation through resonance. The ethyl carboxylate group is a meta-directing and deactivating group.

The directing effects of these two groups are in opposition. The bromine at C3 would direct incoming electrophiles to the C2 and C5 positions. However, the C2 position is already substituted. The ethyl carboxylate group at C2 would direct incoming electrophiles to the C4 and C5 positions (meta to itself). Therefore, the C5 position is the most likely site for electrophilic attack, as it is activated by the bromine atom (para-position) and is a meta-position relative to the deactivating carboxylate group. Electrophilic substitution at the C4 position is less favored as it is ortho to the deactivating carboxylate group and meta to the bromine atom.

For example, in the nitration of 3-bromothiophene-2-carboxylic acid, the nitro group is expected to predominantly substitute at the 5-position. scispace.com Similarly, electrophilic bromination would also be expected to occur at the C5 position.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile | Major Product |

|---|---|

| NO₂⁺ (Nitration) | Ethyl 3-bromo-5-nitrothiophene-2-carboxylate |

| Br⁺ (Bromination) | Ethyl 3,5-dibromothiophene-2-carboxylate |

Ring-Closure Reactions and Annulation

This compound is a key precursor for the synthesis of fused heterocyclic systems, leveraging the reactivity of both the bromine atom and the carboxylate functionality, or by introducing reactive groups that can participate in intramolecular cyclizations.

Formation of fused heterocyclic systems (e.g., thieno[3,2-b]thiophenes)

One of the most significant applications of this compound is in the synthesis of thieno[3,2-b]thiophenes. A common strategy involves the reaction of a 3-halothiophene-2-carboxylate with a thioglycolate derivative. For instance, the reaction of methyl 3-chlorothiophene-2-carboxylate with methyl thioglycolate in the presence of a base like potassium tert-butoxide leads to the formation of methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate. mdpi.com A similar transformation can be envisioned starting from this compound.

The mechanism involves the initial nucleophilic substitution of the bromine atom by the thioglycolate, followed by an intramolecular Dieckmann-type condensation to form the fused ring system. This approach provides a versatile route to a variety of substituted thieno[3,2-b]thiophenes, which are important scaffolds in materials science and medicinal chemistry.

Iodocyclization and iodolactonization leading to fused systems

Derivatives of this compound can undergo iodocyclization reactions to form fused heterocyclic systems. For this to occur, an unsaturated moiety, such as an alkyne, needs to be introduced, typically at the 3-position via a Sonogashira coupling reaction with the bromo-substituted precursor. The resulting 3-alkynylthiophene-2-carboxylic acid (after hydrolysis of the ester) can then undergo iodolactonization.

The reaction proceeds through the electrophilic attack of iodine on the alkyne, forming a cyclic iodonium (B1229267) ion intermediate. The carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to form a lactone-fused thiophene system. This reaction is highly regioselective, typically proceeding via a 6-endo-dig cyclization to yield a thieno[3,2-c]pyranone derivative. unipa.itresearchgate.netresearchgate.net

Table 3: Examples of Ring-Closure and Annulation Reactions

| Reaction Type | Reactant(s) | Product |

|---|---|---|

| Thieno[3,2-b]thiophene (B52689) formation | This compound, Methyl thioglycolate | Ethyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate |

| Iodolactonization | 3-(Phenylethynyl)thiophene-2-carboxylic acid, I₂ | 4-Iodo-6-phenyl-7H-thieno[3,2-c]pyran-7-one |

Applications As a Building Block in Complex Molecular Architectures

Synthesis of Thiophene-Based Derivatives and Analogs

The reactivity of both the bromine atom and the ester group can be harnessed to generate a multitude of thiophene (B33073) derivatives.

A primary and versatile derivatization of ethyl 3-bromothiophene-2-carboxylate involves the hydrolysis of its ethyl ester group to yield 3-bromothiophene-2-carboxylic acid. This carboxylic acid is a stable and highly useful intermediate for further functionalization. For instance, it can be converted into the corresponding acid chloride, typically by using reagents like thionyl chloride. nih.gov This acyl chloride is a highly reactive species that can readily undergo nucleophilic substitution with various amines to form a diverse range of thiophene carboxamides. nih.gov This strategy has been employed to synthesize compounds with potential antiproliferative activities. nih.gov

The ester group can also be modified through other standard transformations, such as reduction to a primary alcohol or reaction with organometallic reagents, although the formation of amides from the corresponding carboxylic acid is a more commonly cited application. nih.govresearchgate.net

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which allows for the introduction of a wide variety of substituents, significantly diversifying the molecular structures that can be accessed. The Suzuki cross-coupling reaction is a prominent example, enabling the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl groups. nih.gov

This methodology has been used to synthesize series of 5-arylthiophene-2-carboxylate derivatives from the related 5-bromothiophene-2-carboxylic acid building block. nih.gov By applying similar principles to this compound, a range of 3-arylthiophene-2-carboxylates can be produced. These reactions typically employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to couple the bromothiophene with an appropriate boronic acid. nih.gov This approach has led to the creation of molecules with potential applications in medicinal chemistry, including compounds evaluated for spasmolytic activity. nih.gov Furthermore, related thiophene building blocks are used in the synthesis of polymer semiconductors for applications in organic photovoltaics and OLEDs. nih.gov

| Precursor Type | Reaction Type | Resulting Molecule Class | Potential Application |

|---|---|---|---|

| Bromothiophene Carboxylic Acid | Amide Coupling | Thiophene Carboxamides | Antiproliferative Agents nih.gov |

| Bromothiophene Carboxylate | Suzuki Coupling | Arylthiophene Carboxylates | Spasmolytic Agents nih.gov |

| Dibromothiophene Carboxylate | Polymerization | Polymer Semiconductors | Organic Electronics nih.gov |

Construction of Fused Heterocyclic Systems

This compound is also a key precursor for building more rigid, fused heterocyclic systems where the thiophene ring is annulated with other rings.

The thieno[3,2-b]thiophene (B52689) core is a planar, electron-rich system that is a fundamental building block for organic electronic materials. chemicalbook.com A well-established route to this scaffold involves starting from 3-bromothiophene (B43185). chemicalbook.comresearchgate.net In a key step of this synthesis, an intermediate is reacted with ethyl thioglycolate to construct the second thiophene ring, forming an ethyl 3-alkylthieno[3,2-b]thiophene-2-carboxylate. chemicalbook.com This intermediate is then typically hydrolyzed and decarboxylated to yield the final thieno[3,2-b]thiophene product. chemicalbook.com

Another synthetic strategy involves the Dieckmann condensation. In this approach, appropriately substituted thiophene-2,5-dicarboxylates can be treated with sodium alcoholates to induce an intramolecular cyclization, yielding trisubstituted thieno[3,2-b]thiophene derivatives. mdpi.comresearchgate.net These methods underscore the importance of the carboxylate functionality in facilitating the ring-closure reactions necessary to form the fused scaffold.

The synthesis of thienopyridines and thienopyridones, which are fused systems containing a pyridine (B92270) or pyridone ring, typically requires a nitrogen-containing functional group on the thiophene precursor. researchgate.net Direct cyclization from this compound is not the standard approach. Instead, common synthetic strategies rely on aminothiophene esters as the key starting materials. researchgate.net

For example, a convenient method for the synthesis of thieno[3,2-c]pyridinones involves using halothiophene esters as substrates for Sonogashira cross-coupling reactions, followed by hydrazinolysis and a hydrazide-alkyne ring closure. researchgate.net However, the precursors for these routes are typically 2-aminothiophene-3-carboxylates. researchgate.net Therefore, to utilize this compound as a building block for thienopyridines, a synthetic route would first need to involve the conversion of the 3-bromo substituent into a nitrogen-based group, such as an amino or nitro group, which could then participate in the necessary ring-forming reactions.

Thienopyranones are fused heterocyclic systems containing a pyranone ring annulated to the thiophene core. While various synthetic methods exist for the construction of pyranone rings, specific examples detailing the synthesis of thienopyranones directly from this compound are not prominently featured in the surveyed chemical literature. The construction of such a system would likely involve a multi-step sequence, potentially requiring intramolecular cyclization of a precursor where a suitable three-carbon chain has been introduced onto the thiophene ring, but a direct, established pathway from this specific starting material is not readily documented.

| Fused System | Key Synthetic Strategy | Relevance of Precursor |

|---|---|---|

| Thieno[3,2-b]thiophene | Reaction with ethyl thioglycolate; Dieckmann condensation. chemicalbook.commdpi.com | The carboxylate group is crucial for the cyclization step. chemicalbook.com |

| Thienopyridines/Thienopyridones | Cyclization from aminothiophene precursors. researchgate.net | Requires conversion of the bromo group to a nitrogen-containing functionality. |

| Thienopyranones | General pyranone synthesis methods. | A direct synthetic route from this specific precursor is not well-documented. |

Role in Material Science and Organic Electronics

This compound serves as a critical foundational component in the advancement of material science, particularly within the realm of organic electronics. Its unique molecular structure, featuring a thiophene ring functionalized with both a bromine atom and an ethyl carboxylate group, offers synthetic versatility that is highly valued in the creation of novel functional materials. The thiophene unit provides inherent electronic properties suitable for charge transport, while the bromo and ester groups act as reactive sites for a variety of coupling and polymerization reactions.

Precursor for organic electronic and optoelectronic materials

The development of sophisticated organic electronic and optoelectronic devices, such as organic field-effect transistors (OFETs) and materials for solar cells, relies on the precise synthesis of molecular building blocks. mdpi.com this compound and its isomers are key precursors in constructing these complex molecules. mdpi.com The bromine atom on the thiophene ring is particularly useful for metal-catalyzed cross-coupling reactions, allowing for the extension of the conjugated system by linking it to other aromatic units. This capability is fundamental to tuning the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the material's performance in a device.

Thiophene-based structures derived from this precursor are integral to the development of hole-transporting materials (HTMs) used in solar cells and semiconducting layers in OFETs. mdpi.com For instance, derivatives like thieno[3,2-b]thiophene-2-carboxylic acid ethyl ester are synthesized as intermediates for larger, fused-ring systems that exhibit excellent charge carrier mobility and stability, essential characteristics for high-performance electronic devices. nist.gov

Synthesis of polymer semiconductors

In the field of polymer electronics, conjugated polymers are prized for their potential to create lightweight, flexible, and solution-processable devices. This compound is an important monomer for the synthesis of such polymer semiconductors. ossila.com The presence of the bromine atom facilitates polymerization through various cross-coupling methods, leading to the formation of well-defined, regioregular polymer chains. rsc.org The structure of the resulting polymer, including the arrangement of side chains and the degree of conjugation along the backbone, is critical to its electronic performance. nist.gov

Polythiophenes, such as the widely studied Poly(3-hexylthiophene) (P3HT), are a prominent class of polymer semiconductors whose synthesis often begins with brominated thiophene monomers. rsc.org By using functionalized monomers like this compound, chemists can introduce specific electronic and physical properties into the final polymer. For example, related thiophene carboxylic acid derivatives have been used to create medium-to-low bandgap polymer semiconductors that have demonstrated high efficiency in organic photovoltaic applications. ossila.com These polymers form the active layer in organic solar cells and transistors, where their ability to transport charge underpins the device's function. nist.gov

Table 1: Applications in Material Science

| Precursor | Synthesized Material Class | Application |

|---|---|---|

| 3-Bromothiophene derivatives | Thienothiophene Scaffolds | Organic Field-Effect Transistors (OFETs), Hole Transporting Materials (HTMs) mdpi.com |

| Ethyl 2,5-dibromothiophene-3-carboxylate | Polymer Semiconductors (e.g., PTQ2) | Organic Photovoltaics (OPVs), OLEDs ossila.com |

| Thieno[3,2-b]thiophene-2-carboxylic acid ethyl ester | Thienothiophene Copolymers | Solution-Processable Organic Semiconductors nist.gov |

| 2-bromo-3-substituted thiophenes | Regioregular Polythiophenes | Electronic and Optoelectronic Devices rsc.org |

Contributions to Medicinal Chemistry

The thiophene ring is a well-established scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. This compound provides a versatile starting point for the synthesis of novel, biologically active molecules and complex pharmaceutical intermediates, leveraging its reactive functional groups to build diverse chemical structures.

Synthesis of biologically active compounds

Researchers actively use this compound and its analogues to construct new chemical entities with potential therapeutic applications. The thiophene core can be modified to interact with various biological targets. For example, derivatives of thiophene carboxylic acids have been used to synthesize compounds with a thiophene carboxamide scaffold, which have shown significant antiproliferative effects against several cancer cell lines. nih.gov In these syntheses, the carboxylic acid group (often obtained by hydrolyzing the ethyl ester) is coupled with various amines to generate a library of amide derivatives for biological screening. nih.gov

Furthermore, substituted ethyl thiophene-3-carboxylate structures are central to the synthesis of compounds investigated for a range of bioactivities, including antibacterial, antifungal, antidiabetic, and anti-inflammatory properties. researchgate.net The functional handles on the precursor molecule allow for the systematic modification of the thiophene scaffold to optimize potency and selectivity for a specific biological target.

Precursor for pharmaceutical intermediates

Beyond its direct incorporation into active molecules, this compound is a valuable building block for producing more complex pharmaceutical intermediates. The development of scalable manufacturing routes for key intermediates is a critical aspect of drug development. Halogenated thiophene-2-carboxylic acid derivatives, for which the title compound is a prime example, are identified as key building blocks for new families of agrochemicals, such as 1,2,4-triazole (B32235) insecticides. beilstein-journals.org

The synthesis of these complex commercial products often involves multiple steps, where the initial thiophene derivative is elaborated through reactions like Grignard formation followed by carbonation, or palladium-catalyzed carbonylation, to introduce further functionality. beilstein-journals.org The predictable reactivity of the bromo and carboxylate groups makes this compound a reliable starting material for constructing the core structures of these intricate target molecules. mdpi.comrsc.org

Table 2: Applications in Medicinal Chemistry

| Precursor | Derivative Class | Investigated Biological Activity |

|---|---|---|

| 5-bromothiophene-2-carboxylic acid | Thiophene Carboxamides | Antiproliferative (Anticancer) nih.gov |

| Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives | Substituted Thiophenes | Antibacterial, Antifungal, Antidiabetic, Anti-inflammatory researchgate.net |

| Halogenated 2-thiophenecarboxylic acid derivatives | 1,2,4-triazole precursors | Insecticidal beilstein-journals.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,4-triazole |

| 2,4-dibromo-3-methylthiophene |

| 2-bromo-3-hexylthiophene |

| 3-bromothiophene |

| 3-methylthiophene-2-carboxylic acid |

| 4-Bromo-3-methyl-2-thiopheneacid Chloride |

| 5-bromothiophene-2-carbonyl chloride |

| 5-bromothiophene-2-carboxylic acid |

| Ethyl 2,5-dibromothiophene-3-carboxylate |

| This compound |

| Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate |

| Ethylhexyl 2-bromo-3-thiophenecarboxylate |

| Poly(3-hexylthiophene) (P3HT) |

| thieno[3,2-b]thiophene-2-carboxylic acid ethyl ester |

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of Ethyl 3-bromothiophene-2-carboxylate, providing detailed information about its molecular structure.

For the ethyl ester, the proton (¹H) NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons and the ethyl group protons. The two protons on the thiophene ring would appear as doublets in the aromatic region, a result of coupling to each other. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene group.

The carbon-¹³ (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The spectrum would show distinct peaks for the carbonyl carbon of the ester, the four carbons of the thiophene ring (two of which are substituted with bromine and the carboxylate group), and the two carbons of the ethyl group. libretexts.org Carbonyl carbons are characteristically found at the low-field end of the spectrum (160-220 ppm). libretexts.org

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.0 - 7.5 | Thiophene ring protons (2H, two doublets) |

| ¹H | ~4.3 | -OCH₂CH₃ (2H, quartet) |

| ¹H | ~1.3 | -OCH₂CH₃ (3H, triplet) |

| ¹³C | ~160 - 165 | Ester C=O |

| ¹³C | ~110 - 140 | Thiophene ring carbons |

| ¹³C | ~60 | -OCH₂CH₃ |

| ¹³C | ~14 | -OCH₂CH₃ |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can reveal structural details through analysis of fragmentation patterns. The molecular weight of this compound is 235.10 g/mol . chemscene.com

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the molecular ion peak appearing as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

Common fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org Expected fragmentation patterns for this compound would include the loss of the ethoxy group (-OC₂H₅) or the entire ethyl carboxylate moiety. libretexts.orgnih.gov

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 234/236 | [C₇H₇BrO₂S]⁺ | Molecular ion peak (M/M+2) showing bromine isotope pattern |

| 189/191 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 161/163 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical |

| 45 | [OC₂H₅]⁺ | Ethoxy cation |

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be characterized by several key absorption bands.

The most prominent peak would be a strong absorption corresponding to the carbonyl (C=O) stretch of the ester group. spectroscopyonline.com Other significant peaks include those for the C-O stretching of the ester, C-H stretching from the aromatic thiophene ring and the aliphatic ethyl group, and vibrations associated with the carbon-bromine (C-Br) bond. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O Stretch | 1725 - 1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Ester C-O Stretch | 1300 - 1100 | Strong |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Computational Chemistry and Theoretical Investigations

Computational methods complement experimental data by providing insights into the electronic structure, reactivity, and potential biological interactions of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com For compounds like this compound, DFT calculations can be used to determine the optimized molecular geometry, predicting bond lengths and angles. nih.gov

Furthermore, DFT is employed to calculate key electronic properties. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps predict the molecule's chemical reactivity and electronic transition properties. e3s-conferences.org DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within the molecule and indicate regions susceptible to electrophilic or nucleophilic attack. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is widely used in drug discovery to understand how a ligand, such as a thiophene derivative, might interact with the active site of a biological target like an enzyme or receptor. nih.govcolab.ws

In the context of this compound, molecular docking studies could be performed to screen for potential biological activities. The simulation would place the molecule into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. researchgate.netjuniperpublishers.com The results would reveal potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex, providing a rationale for potential inhibitory or modulatory activity. juniperpublishers.com

Analysis of reaction mechanisms using computational approaches

Computational methods, particularly Density Functional Theory (DFT), are widely employed to investigate the mechanisms of reactions involving bromothiophene compounds. These studies often focus on elucidating the electronic properties and reactivity descriptors that govern the chemical behavior of these molecules. For instance, in studies of Suzuki cross-coupling reactions of 5-bromothiophene-2-carboxylic acid derivatives, DFT calculations have been used to analyze frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors. nih.govnih.gov This type of analysis helps in understanding the stability and reactivity of the molecules involved in the reaction. nih.govnih.gov

Although specific studies on this compound are not available, the principles from related compounds can be applied. For example, the investigation of thiophene-2-carboxylic acid and thiophene-3-carboxylic acids using DFT and Hartree-Fock theory has revealed significant differences in their reactivity based on their electronic structures. researchgate.netnih.gov Such studies have explored molecular electrostatic potential, ionization potential, charge distributions, dipole moments, and orbital energies to explain observed differences in reaction yields. researchgate.netnih.gov A key finding in the study of thiophene-2-carboxylic acid was the role of an internal hydrogen bond with the thiophene sulfur in polarizing the acid function and influencing the angle of nucleophilic attack. nih.gov

The insights gained from these computational studies on analogous compounds can be extrapolated to understand the reaction mechanisms of this compound. For instance, the mechanism of a Suzuki coupling reaction involving this compound would similarly involve steps such as oxidative addition, transmetalation, and reductive elimination, with the electronic properties of the thiophene ring and the positioning of the bromo and carboxylate groups influencing the energetics of each step.

| Computational Method | Analyzed Parameters | Mechanistic Insights | Relevance to this compound (Analogous Inference) |

|---|---|---|---|

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO), Reactivity Descriptors | Provides information on molecular stability and reactivity in reactions like Suzuki cross-coupling. nih.govnih.gov | The HOMO-LUMO gap could indicate the kinetic stability and chemical reactivity of the molecule. |

| DFT and Hartree-Fock Theory | Molecular Electrostatic Potential (ESP), Ionization Potential (IP), Charge Distribution, Dipole Moments | Explains differences in reactivity between isomers (e.g., thiophene-2-carboxylic vs. thiophene-3-carboxylic acid). researchgate.netnih.gov | ESP maps could predict sites for electrophilic and nucleophilic attack. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Transition state energies, reaction pathways | Elucidates complex reaction mechanisms in biological systems or with explicit solvent consideration. nih.gov | Could be used to model reactions in specific solvent environments to achieve higher accuracy in mechanistic predictions. |

Regioselectivity predictions and mechanistic insights

Computational chemistry provides profound insights into the regioselectivity of chemical reactions, which is the preference for bond-making or breaking at one position over all other possible positions. For substituted thiophenes like this compound, predicting the regioselectivity of reactions such as electrophilic substitution, metallation, or cross-coupling is crucial for synthetic planning.

Molecular Electron Density Theory (MEDT) is one computational framework used to understand and predict the regioselectivity of reactions. For example, in the reaction between 2-methoxyfuran (B1219529) and an electrophile, computational analysis identified zwitterionic intermediates, and their formation was governed by local nucleophile/electrophile interactions, which ultimately determined the reaction pathway and products. nih.gov This type of detailed mechanistic analysis allows for the prediction of the most likely reaction products.

In the case of this compound, computational models could predict the most likely sites for various reactions. For instance, in a deprotonation/metallation reaction, calculations of the acidity of the ring protons can predict which proton will be abstracted by a strong base. The electron-withdrawing nature of the ethyl carboxylate group at the C2 position and the inductive effect of the bromine at the C3 position will influence the electron density around the thiophene ring. Computational analysis of the molecular electrostatic potential (ESP) can visualize these electronic effects, with more positive regions indicating sites susceptible to nucleophilic attack and more negative regions indicating sites prone to electrophilic attack.

Frontier molecular orbital (FMO) theory is another powerful tool within computational chemistry for predicting regioselectivity. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the distribution of the HOMO would suggest the most likely position for an electrophile to attack, while the distribution of the LUMO would indicate the site where a nucleophile is most likely to react.

| Reaction Type | Computational Approach | Predicted Regioselectivity | Mechanistic Insight |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Molecular Electrostatic Potential (ESP) Analysis, Frontier Molecular Orbital (FMO) Theory | The C5 position is likely the most nucleophilic and therefore most susceptible to electrophilic attack due to the directing effects of the substituents. | The electron-donating character of the thiophene sulfur and the combined electronic effects of the substituents favor substitution at the C5 position. |

| Deprotonation/Metallation | Calculation of proton affinities/acidity (pKa) | The proton at the C5 position is likely the most acidic and would be preferentially abstracted by a strong base. | The inductive effects of the bromine and the carboxylate group, along with stabilization of the resulting carbanion, would favor deprotonation at C5. |

| Nucleophilic Aromatic Substitution | LUMO analysis, calculation of activation barriers for different substitution pathways | Substitution of the bromine atom at the C3 position by a nucleophile is a probable reaction pathway. | The electron-withdrawing carboxylate group activates the ring towards nucleophilic attack, and bromine is a good leaving group. |

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

Further research is focused on optimizing reaction conditions and exploring novel catalytic systems to improve yield and purity. This includes investigating alternative starting materials and developing one-pot procedures that combine multiple reaction steps, thereby reducing waste and saving time. beilstein-journals.org For example, the synthesis of aryl thiophenes through palladium-catalyzed cross-coupling reactions of 3-bromothiophene (B43185) derivatives with aryl-boronic acids is a powerful method for creating carbon-carbon bonds. researchgate.net The development of more robust and active catalysts for these transformations continues to be an important research direction.

Exploration of New Reactivity Patterns

Understanding the chemical reactivity of Ethyl 3-bromothiophene-2-carboxylate is crucial for its application in synthesizing more complex molecules. The bromine atom at the 3-position and the ethyl carboxylate group at the 2-position offer distinct sites for chemical modification. The bromine atom is particularly useful for participating in cross-coupling reactions, such as the Suzuki reaction, which is catalyzed by palladium complexes. nih.govmdpi.com This allows for the introduction of a wide variety of aryl groups onto the thiophene (B33073) ring. nih.govmdpi.com

Computational studies using Density Functional Theory (DFT) and Hartree-Fock theory are being employed to predict and understand the reactivity of thiophene carboxylic acids. researchgate.netnih.gov These theoretical models help to explain differences in reaction yields between structurally similar molecules by analyzing factors like molecular electrostatic potential, orbital energies, and charge distributions. nih.gov Such insights can guide the rational design of new reactions. For example, theoretical calculations have suggested that the reactivity of thiophene-2-carboxylic acid can be influenced by the formation of an internal hydrogen bond with the thiophene sulfur, which polarizes the acid group. nih.gov Future research will likely focus on leveraging these theoretical predictions to explore new reaction pathways and to control the regioselectivity of reactions on the thiophene ring.

Development of Advanced Applications

The unique electronic and structural properties of the thiophene ring make this compound a valuable building block for advanced materials and pharmaceuticals.

Electronic Materials: Thiophene-based compounds are integral to the field of organic electronics. Fused thiophene systems, like thieno[3,2-b]thiophene (B52689), are particularly important for creating organic semiconductors used in transistors, solar cells, and organic light-emitting diodes (OLEDs). rsc.org The ability to functionalize this compound allows for the fine-tuning of the electronic properties of these materials. For instance, a related compound, Ethyl 2,5-dibromothiophene-3-carboxylate, is used to synthesize highly efficient polymer semiconductors for organic photovoltaics. ossila.com Future work will likely involve incorporating this and similar building blocks into novel conjugated polymers and small molecules for next-generation electronic devices.

Pharmaceuticals: The thiophene nucleus is a common feature in many biologically active molecules and marketed drugs. nih.gov Derivatives of brominated thiophenes are being investigated for a range of therapeutic applications.

Anticancer Agents: Researchers have synthesized novel 3-aryl thiophene derivatives from 3-bromothiophene precursors that exhibit significant anti-cancer activity. researchgate.net Specifically, chalcone derivatives have shown potent cytotoxic properties against human colon cancer cells. researchgate.net Other research has focused on developing trisubstituted thiophene derivatives as EGFR kinase inhibitors for cancer therapy. nih.gov

Antibacterial Agents: New classes of thiophene-based molecules derived from 5-bromothiophene-2-carboxylic acid have demonstrated promising in vitro antibacterial activity against pathogens like Salmonella Typhi. nih.gov

The development of new derivatives of this compound is a promising avenue for discovering new therapeutic agents with improved efficacy and novel mechanisms of action.

Green Chemistry Approaches in Synthesis

Incorporating the principles of green chemistry into the synthesis of this compound and its derivatives is an increasingly important research focus. The goal is to develop more environmentally friendly processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One approach is the use of greener catalysts and reaction media. For example, the Knoevenagel condensation, a common carbon-carbon bond-forming reaction, has been successfully carried out using environmentally benign catalysts like aqueous plant extracts and amino acids, sometimes in solvent-free conditions. asianpubs.org While not yet applied directly to this specific compound, these methodologies offer a template for future synthetic designs. Another key aspect is the development of synthetic routes with high atom economy that generate minimal waste. A preparation method for the precursor 3-bromothiophene has been reported that boasts high purity and produces virtually no wastewater discharge, aligning with the goals of green chemistry. google.com

Future research will focus on replacing hazardous reagents and solvents, utilizing catalytic rather than stoichiometric reagents, and designing syntheses that are both economically viable and environmentally sustainable.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-bromothiophene-2-carboxylate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves bromination of a thiophene precursor followed by esterification. For example, similar compounds like mthis compound are synthesized via bromination of methyl thiophene-2-carboxylate using N-bromosuccinimide (NBS) under controlled conditions . Optimization includes:

- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility and stability of intermediates .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

Common methods include:

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) separates brominated products from unreacted starting materials .

- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) resolves closely related derivatives, achieving >95% purity .

Advanced: How does X-ray crystallography contribute to understanding the molecular structure and reactivity of this compound?

Answer:

X-ray crystallography reveals:

- Bond angles and lengths : The C–Br bond length (~1.89 Å) and thiophene ring planarity influence electrophilic substitution reactivity .

- Crystal packing : Non-covalent interactions (e.g., halogen bonding) affect solubility and stability.

- Electronic effects : Distortions in the thiophene ring correlate with enhanced reactivity at the 5-position .

Software like SHELXL refines structural models, enabling precise determination of anisotropic displacement parameters .

Advanced: What are the key considerations in designing cross-coupling reactions using this compound as a substrate?

Answer:

Critical factors include:

- Catalyst system : Pd(PPh₃)₄ or Pd(dba)₂ with ligands (e.g., XPhos) facilitates Suzuki-Miyaura couplings .

- Solvent/base optimization : DMF or toluene with K₂CO₃ ensures deprotonation and stability of intermediates.

- Steric effects : The ester group at the 2-position directs coupling to the 5-position of the thiophene ring .

Monitoring reaction progress via TLC or GC-MS minimizes over-reaction .

Methodological: How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Answer:

Discrepancies often arise from:

- Impurity in starting materials : Use HPLC-grade solvents and recrystallized precursors.

- Reaction atmosphere : Strict inert conditions (N₂/Ar) prevent oxidation of intermediates .

- Workup protocols : Quenching with aqueous NH₄Cl vs. NaHCO₃ alters product stability.

Reproducibility is improved by documenting exact molar ratios (e.g., 1.2 equiv. of brominating agent) and reaction times .

Analytical: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H NMR (CDCl₃) shows characteristic thiophene protons at δ 7.2–7.4 ppm and ester CH₃ at δ 1.3–1.4 ppm. ¹³C NMR confirms the carbonyl (δ 165–170 ppm) and C-Br (δ 110–115 ppm) .

- High-resolution mass spectrometry (HRMS) : Exact mass (233.9621 Da) validates molecular formula C₇H₇BrO₂S .

- IR spectroscopy : Strong C=O (1720 cm⁻¹) and C-Br (560 cm⁻¹) stretches confirm functional groups .

Advanced: What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculates activation energies for SNAr (nucleophilic aromatic substitution) at the 5-position, guided by LUMO localization on the thiophene ring .

- Molecular dynamics simulations : Predict solvent effects (e.g., DMSO enhances solvation of transition states).

- Docking studies : Model interactions with enzymes or catalysts to design bio-active derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.